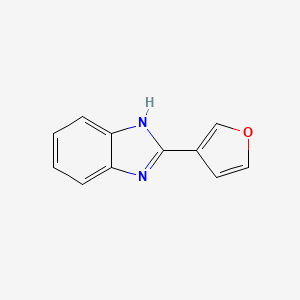

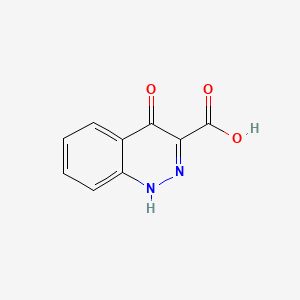

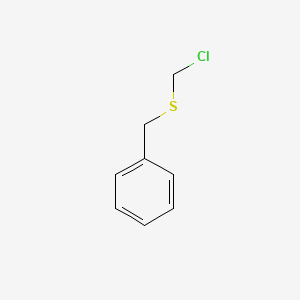

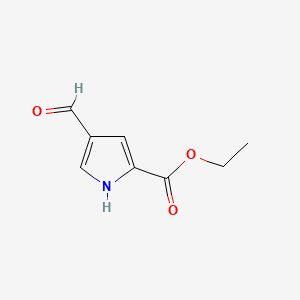

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various imidazole derivatives has been explored in the provided studies. In the first study, a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reaction with 4-aminoantipyrine to yield the final products . Although the specific compound "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde" is not mentioned, the methods described provide insight into the general approach for synthesizing imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The study does not directly analyze "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde," but it does investigate the structure-activity relationships of similar compounds. The quantitative structure–activity relationships (QSAR) and molecular docking studies suggest a high correlation between molecular descriptors and the antioxidant activity of the compounds . This indicates that the molecular structure of imidazole derivatives is a key factor in their biological efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazole derivatives are complex and involve multiple steps. The first study describes the synthesis of Schiff's bases and their subsequent reactions to form the desired imidazole derivatives . These reactions are indicative of the type of chemical transformations that "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde" might undergo, although specific reactions for this compound are not detailed.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their structure. The antioxidant and antimicrobial activities of the synthesized compounds were evaluated, with some showing high activity against various bacteria and fungi . The study does not provide specific physical and chemical properties of "1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde," but the activities of similar compounds suggest that such properties are significant for their biological function.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is utilized in the synthesis of various novel compounds. For instance, its conversion into different functionalized derivatives, such as 5-imidazole-carbaldehydes, is used in medicinal chemistry as building blocks. These derivatives are significant for synthesizing other imidazolium compounds and can be further transformed into benzoxazole, benzothiazole, and benzoimidazole derivatives, potentially displaying biological activities (Orhan et al., 2019).

Role in the Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds, such as the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system, which represents a novel class of compounds with potential biological significance. This synthesis involves several steps, including bromination, sulfanyl group substitution, and cyclization processes (Hawkins et al., 1995).

Catalytic Applications

This chemical serves as a catalyst or precursor in various synthetic reactions. For example, it is used in the synthesis of polysubstituted imidazoles, highlighting its utility in complex organic synthesis processes (Iddon & Khan, 1987).

Applications in Luminescence Sensing

The compound shows potential in the field of luminescence sensing. Its derivatives can be used in the development of luminescence sensors for chemicals like benzaldehyde. This is significant for analytical applications in chemical sensing and diagnostics (Shi et al., 2015).

Molecular Structure Studies

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is also significant in studies related to crystallography and molecular structure. Its derivatives have been characterized through X-ray crystallography, providing insights into molecular conformations and interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Selvanayagam et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELACOPTUQTZRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60321889 |

Source

|

| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |

CAS RN |

479400-30-1 |

Source

|

| Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)